3-(3-bromo-4-fluorophenyl)-6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(3-bromo-4-fluorophenyl)-6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines multiple functional groups, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromo-4-fluorophenyl)-6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and solvent selection to facilitate the desired transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(3-bromo-4-fluorophenyl)-6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The bromine and fluorine atoms in the phenyl ring can be substituted with other groups using appropriate reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the phenyl ring .
Scientific Research Applications
3-(3-bromo-4-fluorophenyl)-6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 3-(3-bromo-4-fluorophenyl)-6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with comparable structures, such as:
- 3-(3-bromo-4-fluorophenyl)-1H-pyrazole
- 6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole .
Uniqueness
What sets 3-(3-bromo-4-fluorophenyl)-6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H12BrFN6S |
---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
3-(3-bromo-4-fluorophenyl)-6-(1-ethyl-5-methylpyrazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H12BrFN6S/c1-3-22-8(2)6-12(20-22)14-21-23-13(18-19-15(23)24-14)9-4-5-11(17)10(16)7-9/h4-7H,3H2,1-2H3 |
InChI Key |
KRCCIBSVHSRQEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C2=NN3C(=NN=C3S2)C4=CC(=C(C=C4)F)Br)C |
Origin of Product |
United States |
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